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molecular formula C10H16O2 B1429127 3-Oxaspiro[5.5]undecan-9-one CAS No. 1159280-53-1

3-Oxaspiro[5.5]undecan-9-one

Cat. No. B1429127
M. Wt: 168.23 g/mol
InChI Key: OOKHKTHERWWYQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08765763B2

Procedure details

Under a hydrogen atmosphere 1.30 g (7.82 mmol) 3-oxaspiro[5.5]undec-7-en-9-one were hydrogenated with 0.2 g Pd/C (10%) in 15 ml of ethyl acetate at 50° C. and 3 bar hydrogen pressure for three days. The reaction mixture was suction filtered and evaporated down.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.2 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:6]2([CH2:11][CH2:10][C:9](=[O:12])[CH:8]=[CH:7]2)[CH2:5][CH2:4][O:3][CH2:2]1.[H][H]>C(OCC)(=O)C.[Pd]>[CH2:5]1[C:6]2([CH2:11][CH2:10][C:9](=[O:12])[CH2:8][CH2:7]2)[CH2:1][CH2:2][O:3][CH2:4]1

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
C1COCCC12C=CC(CC2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated down

Outcomes

Product
Name
Type
Smiles
C1COCCC12CCC(CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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